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Compound of Interest

Compound Name: 5'-Ethynyl-2'-deoxycytidine

Cat. No.: B10775058

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of thymidine that is

incorporated into newly synthesized DNA during the S-phase of the cell cycle. This provides a

powerful tool for assessing cell proliferation in vivo. The terminal alkyne group on the EdC

molecule allows for its detection via a highly specific and efficient copper(I)-catalyzed

cycloaddition reaction with a fluorescently labeled azide, a process known as "click chemistry".

This method offers a superior alternative to traditional BrdU labeling as it does not require

harsh DNA denaturation steps, thus preserving cellular morphology and antigenicity for

multiplex analysis. While similar to the more commonly used 5-ethynyl-2'-deoxyuridine (EdU),

EdC is also utilized for metabolic DNA labeling and may be considered in contexts where

cytotoxicity over long exposure periods is a concern.

These application notes provide a detailed protocol for labeling proliferating cells in mice using

EdC, from administration to detection and analysis.
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Proper preparation of the EdC solution is critical for successful and reproducible labeling.

Stock Solution (e.g., 10 mg/mL or ~40 mM):

Prepare EdC at a concentration of 10 mg/mL in sterile, nuclease-free Phosphate Buffered

Saline (PBS) or Dimethyl Sulfoxide (DMSO). If using DMSO, warm the solution slightly to

ensure complete dissolution.

Vortex thoroughly.

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated

freeze-thaw cycles and store at -20°C, protected from light.

Working Solution for Injection:

On the day of use, thaw an aliquot of the EdC stock solution.

Dilute the stock solution to the desired final concentration (e.g., 1 mg/mL) using sterile

PBS.

Ensure the final concentration of DMSO, if used, is non-toxic to the animals.

Filter the working solution through a 0.22 µm sterile filter before injection to remove any

potential aggregates or contaminants.

Solution for Drinking Water (for long-term labeling):

Calculate the total amount of EdC needed based on the anticipated water consumption of

the mice.

Dissolve the EdC directly into the drinking water at the desired concentration (e.g., 0.2-0.3

mg/mL).

Protect the water bottles from light (e.g., by wrapping them in aluminum foil) as EdC can

be light-sensitive.

Prepare fresh EdC-containing drinking water every 2-3 days to ensure its stability and

potency.
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EdC Administration in Mice
The choice of administration route and dosage depends on the experimental design, the target

tissue, and the desired labeling strategy (pulse-chase vs. continuous).

Pulse Labeling (for short-term analysis):

Intraperitoneal (IP) Injection: This is the most common and technically straightforward

method.

Restrain the mouse appropriately.

Inject the prepared EdC working solution into the lower abdominal quadrant, avoiding

the midline.

A typical dose is a single injection of 100-200 µl of a 1 mg/ml solution. Dosages can

range from 25 µg/g to 1 mg per mouse depending on the specific tissue and

experimental goals.

Intravenous (IV) Injection: This route provides rapid systemic distribution.

IV injections are typically administered via the lateral tail vein.

This method requires more technical skill and appropriate restraint devices.

The injection volume should generally not exceed 0.2 mL for an adult mouse.

Continuous Labeling (for long-term analysis):

Administration in Drinking Water: This method is ideal for labeling slowly proliferating cell

populations or for tracking cell fate over several days or weeks.

Provide mice with drinking water containing EdC at a concentration of 0.2-0.3 mg/mL ad

libitum.

Remember to replace the water with a freshly prepared solution every 2-3 days.
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At the desired time point after EdC administration, euthanize the mouse using an approved

method.

Perfuse the animal with sterile PBS to remove blood from the tissues.

Dissect the target organ(s) of interest.

Fix the tissues immediately in 4% paraformaldehyde (PFA) or formalin for 12-24 hours at

4°C.

After fixation, wash the tissues in PBS and process for either paraffin embedding or

cryosectioning according to standard histological protocols.

Cut tissue sections (typically 5-10 µm thick) and mount them on positively charged slides.

EdC Detection via Click Chemistry
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 times for 5 minutes each.

100% Ethanol: 2 times for 3 minutes each.

95% Ethanol: 1 time for 3 minutes.

70% Ethanol: 1 time for 3 minutes.

50% Ethanol: 1 time for 3 minutes.

Wash in deionized water.

Permeabilization:

Incubate sections in PBS containing 0.5% Triton™ X-100 for 20 minutes at room

temperature.

Wash slides 2 times in PBS.
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Click Reaction:

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g.,

Thermo Fisher Scientific Click-iT™ EdU Cell Proliferation Kit). This typically involves

mixing a reaction buffer, copper sulfate, a fluorescent azide, and a buffer additive.

Important: Prepare the cocktail fresh and use it immediately.

Cover the tissue section with the reaction cocktail (approximately 100-200 µL per slide).

Incubate for 30 minutes at room temperature, protected from light.

Washing and Counterstaining:

Wash slides 2 times for 5 minutes each in PBS.

Incubate with a nuclear counterstain, such as DAPI or Hoechst 33342 (e.g., 1 µg/mL in

PBS), for 10-15 minutes at room temperature, protected from light.

Wash slides 3 times in PBS.

Mounting and Imaging:

Mount coverslips using an anti-fade mounting medium.

Image the slides using a fluorescence microscope with the appropriate filter sets for the

chosen fluorophore and counterstain.

Essential Controls
Negative Control: To ensure the specificity of the click reaction, include tissue sections from

a mouse that did not receive EdC but is otherwise processed and stained with the full

detection protocol. This helps identify any non-specific background fluorescence.

Positive Control: To validate the protocol and reagents, include a tissue known to have a high

rate of cell proliferation, such as the small intestine or colon. A robust signal in this tissue

confirms that the EdC administration and detection are working correctly.
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Data Presentation
Quantitative Data Summary
The following table summarizes recommended dosages and administration parameters for in

vivo EdC/EdU labeling in mice, which can be used as a starting point for protocol optimization.

Parameter
Route of
Administration

Recommended
Dosage/Conce
ntration

Typical
Duration

Reference(s)

Dosage (Pulse)
Intraperitoneal

(IP)

25 µg/g body

weight to 1

mg/mouse

Single injection,

2-24 hours prior

to harvest

Intravenous (IV)
20 µg/g body

weight

Single injection,

1-24 hours prior

to harvest

Concentration

(Continuous)
Drinking Water 0.2 - 0.3 mg/mL

2 days to several

weeks

Mandatory Visualizations
Diagrams
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Caption: Experimental workflow for in vivo EdC labeling in mice.
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Caption: Mechanism of EdC detection via Click Chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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